N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-20-9-5-8-19(16-20)27-25(30)24(29)26-17-23(28-12-14-32-15-13-28)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRNCYRTHIHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxalamide group can produce an amine .
Scientific Research Applications
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)
- Substituents : 2,4-Dimethoxybenzyl (N1), pyridin-2-yl-ethyl (N2).
- 16.099) as a savory flavor enhancer (Savorymyx® UM33) in sauces, snacks, and frozen foods .
- Safety: NOEL (No Observed Effect Level) established at 100 mg/kg bw/day with a 500-million margin of safety relative to human exposure .
- Comparison: Unlike S336, the target compound features a naphthalene ring and morpholino group, which may alter solubility and metabolic stability. The 3-methoxyphenyl group lacks the 2,4-dimethoxy substitution critical for S336’s umami potency .
Antimicrobial Oxalamides: GMC Series
The GMC series (e.g., GMC-5, GMC-8 ) includes oxalamides with isoindoline-1,3-dione and substituted phenyl groups:
Pharmaceutical Candidates: SCAD Inhibitors and Ligands
- Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide): Synthesized via oxalyl chloride coupling (35% yield).
- MNFO (N1-(Furan-2-ylmethyl)-N2-(2-Methylnaphthalen-1-yl)Oxalamide): Features naphthalene and furan groups, used in cross-coupling reactions. The methylnaphthalene group increases steric bulk, contrasting with the target’s morpholino group, which may improve aqueous solubility .
Polymer Chemistry: OXA1 and OXA2
- OXA1 (N1,N2-Bis(2-Hydroxyethyl)Oxalamide) : Initiates ring-opening polymerization of L-lactide for biodegradable plastics. Hydroxyethyl groups enable covalent bonding with polymers, unlike the target’s aromatic substituents .
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, a synthetic organic compound, has garnered significant interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.51 g/mol
- CAS Number : 941872-29-3
Its structure includes a methoxyphenyl group, a morpholino moiety, and an oxalamide functional group, which are critical for its biological interactions.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The initial step involves the condensation of appropriate precursors to form the oxalamide backbone.
- Purification : Advanced techniques such as chromatography are employed to purify the product.
- Characterization : The compound is characterized using spectroscopic methods including IR and NMR to confirm its structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has shown potential cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15.6 | |
| HCT116 (Colon) | 12.4 | |
| A431 (Epidermoid) | 10.8 |
These findings suggest that the compound may interfere with cell proliferation mechanisms, although the exact pathways remain to be fully elucidated.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Preliminary data indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. It appears to modulate signaling pathways associated with apoptosis and cell cycle regulation, although detailed mechanistic studies are still required.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development:
-
Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in HeLa cells, with morphological changes observed under microscopy.
"The compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against cervical cancer."
-
Antimicrobial Screening : Another study screened this compound against common pathogens and found promising results indicating its potential as a new antimicrobial agent.
"The compound exhibited notable inhibition zones against both E. coli and S. aureus, highlighting its broad-spectrum antimicrobial activity."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
